4-(4-Chlorophenyl)-2,3-benzoxazin-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)-2,3-benzoxazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(17)18-16-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOBHUVYJHLWLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NOC2=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80316454 | |
| Record name | NSC303585 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80316454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2224-83-1 | |
| Record name | NSC303585 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC303585 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80316454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 4 Chlorophenyl 2,3 Benzoxazin 1 One and Its Benzoxazinone Precursors
Classical Synthetic Approaches to the Benzoxazinone (B8607429) Core
Traditional methods for constructing the benzoxazinone skeleton have historically relied on cyclization reactions of readily available precursors. These foundational methods are characterized by their straightforward reaction pathways.
Condensation and Cyclization Reactions Utilizing Anthranilic Acid Derivatives
A cornerstone in the synthesis of benzoxazinones involves the use of anthranilic acid and its derivatives. One established method involves the reaction of 2-(4'-chlorobenzoyl) benzoic acid with hydroxylamine hydrochloride. This condensation and subsequent cyclization is typically performed under reflux conditions in a solvent such as ethanol, often with a base like pyridine or barium carbonate to facilitate the reaction. quickcompany.in The process leads to the formation of the desired 2,3-benzoxazin-1-one structure. quickcompany.in However, this method can sometimes lead to the formation of impurities, which may necessitate further purification steps. quickcompany.in
Another variation of this classical approach involves reacting anthranilic acid with two equivalents of an acid chloride, such as benzoyl chloride, in a pyridine solution. uomosul.edu.iqrsc.org The proposed mechanism suggests that one mole of the acid chloride acylates the amino group of anthranilic acid, while the second mole reacts with the carboxylic group to form a mixed anhydride. This intermediate then undergoes cyclization, losing a molecule of acid to yield the benzoxazinone derivative. uomosul.edu.iq This method has been widely used for the synthesis of various 2-substituted-4H-3,1-benzoxazin-4-ones. uomosul.edu.iqrsc.org
| Starting Materials | Reagents/Conditions | Product Type | Reference |
| 2-(4'-chlorobenzoyl) benzoic acid, Hydroxylamine hydrochloride | Pyridine, Ethanol, Reflux | 4-(4'-chlorophenyl)-2,3-benzoxazin-1-one | quickcompany.in |
| Anthranilic acid, Benzoyl chloride (2 equiv.) | Pyridine | 2-Phenyl-4H-3,1-benzoxazin-4-one | uomosul.edu.iqrsc.org |
| Substituted Anthranilic acids, Acetic anhydride | Heating | 2-Methyl-3,1-(4H)-benzoxazin-4-one derivatives | uomosul.edu.iq |
Preparation via Acyl Chloride Intermediates
The use of acyl chloride intermediates is a common and effective strategy for the synthesis of benzoxazinones. In a general and widely applied method, anthranilic acid is reacted with various substituted benzoyl chlorides. nih.govresearchgate.net This reaction is typically carried out in the presence of a base, such as triethylamine, in a suitable solvent like chloroform. nih.govresearchgate.net The reaction proceeds through the acylation of the amino group of anthranilic acid by the benzoyl chloride, followed by an intramolecular cyclization to form the benzoxazinone ring. This approach has been successfully employed to synthesize a series of benzoxazinone derivatives with various substituents on the phenyl ring. nih.gov The yields for these reactions are often reported to be good, ranging from 71-84%. researchgate.net
Modern Synthetic Strategies and Catalytic Methods
Contemporary organic synthesis has introduced more sophisticated and efficient methods for the construction of benzoxazinone scaffolds. These modern techniques often offer advantages such as improved yields, milder reaction conditions, and the ability to perform multiple transformations in a single operation.
One-Pot Synthesis Techniques
One-pot syntheses have emerged as a powerful tool for building complex molecules like benzoxazinones in a streamlined fashion. These methods combine multiple reaction steps into a single procedure without the need for isolating intermediates, which enhances efficiency and reduces waste. For instance, a one-pot, three-step process has been developed that utilizes a boronic acid pinacol ester (Bpin) group as a masked nucleophile. acs.org This sequence involves an initial copper-catalyzed borylation, followed by an in-situ oxidation of the carbon-boron bond to generate a reactive alcohol intermediate, which then undergoes cyclization to form the benzoxazinone scaffold. acs.org
Another innovative one-pot approach involves a biochemo-multienzyme cascade reaction using lipase and tyrosinase for the synthesis of tricyclic benzoxazine (B1645224) derivatives. nih.gov This green chemistry approach minimizes purification steps and offers a sustainable alternative to traditional multi-step syntheses. nih.gov Furthermore, practical one-pot methods for synthesizing 2H-1,3-benzoxazines from ketones have been developed using a copper catalyst, hydrogen peroxide, and triethylamine. nih.gov While this applies to a different isomer, it showcases the trend towards efficient one-pot methodologies in benzoxazinone chemistry.
| Method | Key Features | Product Type | Reference |
| Bpin group as masked nucleophile | One-pot, three-step process; Copper-catalyzed | Benzoxazinone scaffolds | acs.org |
| Biochemo-multienzyme cascade | Lipase and tyrosinase catalysis; Sustainable | Tricyclic benzoxazine derivatives | nih.gov |
| Copper-catalyzed cyclization of ketones | Directing group strategy; H₂O₂ as oxidant | 2H-1,3-benzoxazines | nih.gov |
Transition Metal-Catalyzed Cyclizations
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzoxazinones are no exception. Palladium and copper catalysts are frequently employed to facilitate key bond-forming and cyclization steps.
Palladium-catalyzed reactions offer versatile routes to benzoxazinones. One such method is the carbonylation of N-(o-bromoaryl)amides, where paraformaldehyde serves as the carbonyl source. organic-chemistry.org Another efficient approach involves the heterogeneous palladium-catalyzed carbonylative coupling of 2-iodoanilines with aryl iodides, which demonstrates high functional group tolerance and good yields. organic-chemistry.org Additionally, palladium-catalyzed carbonylation of 1-azido-2-iodobenzenes in the presence of amines provides access to a broad range of 2-aminobenzoxazinone derivatives. organic-chemistry.org
Copper-catalyzed methods also provide a facile and efficient pathway to 4H-3,1-benzoxazin-4-one derivatives through a tandem intramolecular C-N coupling and rearrangement process. organic-chemistry.org These transition metal-catalyzed reactions often proceed under milder conditions and with greater efficiency than classical methods.
| Catalyst | Substrates | Key Transformation | Reference |
| Palladium | N-(o-bromoaryl)amides | Carbonylation | organic-chemistry.org |
| Palladium (heterogeneous) | 2-Iodoanilines, Aryl iodides | Carbonylative coupling | organic-chemistry.org |
| Copper | Not specified | Tandem C-N coupling/rearrangement | organic-chemistry.org |
"Click Chemistry" Applications in Benzoxazinone Synthesis
"Click chemistry" refers to a class of reactions that are rapid, efficient, and highly selective. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms 1,2,3-triazoles. nih.gov While direct synthesis of the benzoxazinone core itself via click chemistry is not the primary application, this methodology is extensively used to functionalize benzoxazinone scaffolds. researchgate.net
Researchers have synthesized new series of complex molecules by combining benzoxazinone, 1,2,3-triazole, and isoxazoline (B3343090) heterocycles. researchgate.net This is achieved through a double 1,3-dipolar cycloaddition reaction, demonstrating a "click chemistry" approach to elaborate on a pre-formed benzoxazinone starting material. researchgate.net The 1,2,3-triazole ring, formed via the click reaction, acts as a stable and effective linker to connect the benzoxazinone core to other molecular fragments, which is a common strategy in drug discovery and medicinal chemistry. nih.govresearchgate.net This "click tailing" approach allows for the rapid generation of diverse libraries of benzoxazinone derivatives for biological screening. nih.gov
Chemical Reactivity and Derivatization Pathways of Benzoxazinones
The reactivity of the benzoxazinone core is characterized by its susceptibility to nucleophilic attack and its potential for further functionalization, enabling the synthesis of a diverse array of derivatives.
N-Alkylation of Benzoxazinone Frameworks
The nitrogen atom within the benzoxazinone ring can be readily alkylated to introduce various substituents, thereby modifying the compound's properties. A practical and efficient method for the synthesis of N-alkyl-3,1-benzoxazin-2-one derivatives has been developed, which involves a one-step alkylation/alkoxy rearrangement of carbamate-protected anthranil aldehydes and ketones. This protocol is noted for its ability to construct three new carbon-heteroatom bonds and one ring in a single step. Control experiments have indicated that the N-alkylation occurs prior to the ring-closing step and that the alkoxy transfer is an intermolecular process libretexts.orgwikipedia.orge-bookshelf.dersc.orgrsc.org.
While direct N-alkylation of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one is not extensively detailed in the reviewed literature, the general reactivity of related benzisoxazolones provides insight. For instance, N-alkyl benzisoxazol-3(1H)-ones can be synthesized through the alkylation of the corresponding benzisoxazol-3(1H)-one precursors under basic conditions using various alkyl halides, including benzylic and allylic halides, as well as primary alkyl iodides nih.gov.
| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |
| Carbamate protected anthranil aldehyde/ketone | Alkyl halide | N-alkyl-3,1-benzoxazin-2-one | Base | Good | libretexts.orgwikipedia.orge-bookshelf.dersc.orgrsc.org |
| Benzisoxazol-3(1H)-one | Alkyl halide (benzylic, allylic, primary alkyl iodide) | N-alkyl benzisoxazol-3(1H)-one | Basic | Moderate to Good | nih.gov |
Reactions with Organometallic Reagents and Nucleophiles
Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily react with the electrophilic carbonyl carbon of the benzoxazinone ring researchgate.netcolab.wsnih.govresearchgate.netmasterorganicchemistry.commasterorganicchemistry.com. The reaction of 2-(p-Chlorophenyl)-4H-1,3-benzoxazin-4-one with ethylmagnesium bromide or phenylmagnesium bromide results in the formation of 2-(p-Chlorophenyl)-4-(ethyl or phenyl)-4-hydroxy-4H-1,3-benzoxazin through the cleavage of the C-O bond tandfonline.com. Similarly, reaction with benzylmagnesium chloride leads to the formation of 2-(p-Chlorophenyl)-4-benzylidene-1,3-benzoxazine tandfonline.com.
These reactions typically involve the nucleophilic addition of the organometallic reagent to the carbonyl group, leading to the formation of a tertiary alcohol after an aqueous workup masterorganicchemistry.com. In the case of esters, a double addition of the Grignard reagent is often observed, resulting in a tertiary alcohol masterorganicchemistry.com.
| Benzoxazinone Derivative | Organometallic Reagent | Product(s) | Key Observations | Reference |
| 2-(p-Chlorophenyl)-4H-1,3-benzoxazin-4-one | Ethylmagnesium bromide | 2-(p-Chlorophenyl)-4-ethyl-4-hydroxy-4H-1,3-benzoxazin | Cleavage of C-O bond | tandfonline.com |
| 2-(p-Chlorophenyl)-4H-1,3-benzoxazin-4-one | Phenylmagnesium bromide | 2-(p-Chlorophenyl)-4-phenyl-4-hydroxy-4H-1,3-benzoxazin | Cleavage of C-O bond | tandfonline.com |
| 2-(p-Chlorophenyl)-4H-1,3-benzoxazin-4-one | Benzylmagnesium chloride | 2-(p-Chlorophenyl)-4-benzylidene-1,3-benzoxazine | Formation of an exocyclic double bond | tandfonline.com |
Functionalization through Phosphorus Ylides
The Wittig reaction, which utilizes phosphorus ylides, provides a powerful method for converting carbonyl groups into alkenes researchgate.netcolab.wsresearchgate.netdigimat.inbyjus.commasterorganicchemistry.comdntb.gov.uayoutube.comwikipedia.orguomosul.edu.iqpitt.eduorganic-chemistry.orgorganic-chemistry.org. Phosphorus ylides are typically prepared from the corresponding phosphonium salt by treatment with a strong base masterorganicchemistry.comyoutube.compitt.edu. The phosphonium salts themselves are synthesized via the reaction of a phosphine, commonly triphenylphosphine, with an alkyl halide libretexts.orgwikipedia.orge-bookshelf.dersc.orgrsc.org.
The reaction of 4-(4-methylphenyl)-2,3-benzoxazin-1-one with various alkylidene phosphoranes (phosphorus ylides) has been shown to yield substituted isoquinolines as the major products. For instance, reaction with ester ylides leads to the formation of isoquinolones. This transformation highlights the utility of phosphorus ylides in not only functionalizing the carbonyl group but also in inducing ring transformations of the benzoxazinone scaffold.
| Benzoxazinone Derivative | Phosphorus Ylide | Product | Reference |
| 4-(4-Methylphenyl)-2,3-benzoxazin-1-one | Ester ylides | Isoquinolones | |
| 4-(4-Methylphenyl)-2,3-benzoxazin-1-one | Benzoylmethylenetriphenylphosphorane | Isoquinolone and a corresponding ylide | |
| 4-(4-Methylphenyl)-2,3-benzoxazin-1-one | Acetyl ylide | Isoquinolone, o-diacetyl-α-naphthol, and a cycloheptenone |
Oxidative Transformations for Derivative Formation
Oxidative reactions can be employed to further derivatize the benzoxazinone framework. While specific oxidative transformations of this compound are not extensively documented in the available literature, related heterocyclic systems undergo various oxidative cyclizations and transformations. For instance, a PIFA-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3Н)-ones has been reported for the synthesis of 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones beilstein-journals.org.
Furthermore, flash vacuum pyrolysis of 4-phenyl-2,3-benzoxazin-1-one results in a ring transposition to yield 3-phenyl-2,4-benzoxazin-1-one, demonstrating a rearrangement under thermal conditions that can be considered a form of transformation rsc.org. These examples suggest the potential for oxidative conditions to induce novel rearrangements and functionalizations of the this compound scaffold.
Spectrum of Biological Activities and Preclinical Investigations of 4 4 Chlorophenyl 2,3 Benzoxazin 1 One and Benzoxazinone Analogues
Antimicrobial Research
Investigations into the antimicrobial potential of benzoxazinone (B8607429) derivatives have revealed a broad spectrum of activity, encompassing antibacterial, antifungal, and antimycobacterial effects.
Antibacterial Efficacy Studies
Various 1,4-benzoxazin-3-one derivatives have demonstrated notable antibacterial activity against several plant pathogenic bacteria. For instance, derivatives containing propanolamine (B44665) groups have shown good efficacy against Pseudomonas syringae pv. actinidiae (Psa), the causative agent of kiwi disease, as well as Xanthomonas axonopodis pv. citri (Xac) and Xanthomonas oryzae pv. oryzae (Xoo), which cause citrus canker and rice bacterial leaf blight, respectively. nih.gov In one study, the 1,4-benzoxazin-3-one derivative designated as 4n exhibited superior in vitro inhibitory effects against Psa, Xac, and Xoo compared to the commercial antibiotics bismerthiazol (B1226852) and thiodiazole copper. nih.gov Examination of Xoo treated with this compound revealed significant damage to the bacterial cell wall, suggesting this as a likely mechanism of its antibacterial action. nih.gov
Furthermore, other research has highlighted the antibacterial potential of 1,3-benzoxazin-4-one derivatives. A series of these compounds were synthesized and showed promising activity as antibacterial agents. researchgate.net
Table 1: Antibacterial Activity of Selected Benzoxazinone Analogues
| Compound/Analogue | Target Bacteria | Observed Effect | Reference |
| 1,4-Benzoxazin-3-one with propanolamine group (4n) | Pseudomonas syringae pv. actinidiae (Psa) | Good antibacterial activity | nih.gov |
| 1,4-Benzoxazin-3-one with propanolamine group (4n) | Xanthomonas axonopodis pv. citri (Xac) | Good antibacterial activity | nih.gov |
| 1,4-Benzoxazin-3-one with propanolamine group (4n) | Xanthomonas oryzae pv. oryzae (Xoo) | Good antibacterial activity | nih.gov |
| 2,3-disubstituted-1,3-benzoxazin-4-one derivatives | Various bacteria | Promising antibacterial agents | researchgate.net |
| 4-allylbenzene-1,2-diol | Xanthomonas oryzae pathovar oryzae (Xoo), X. axonopodis pv. citri (Xac), X. oryzae pv. oryzicola (Xoc), X. campestris pv. mangiferaeindicae (Xcm) | Strong antibacterial activity | researchgate.net |
Antifungal Efficacy Studies
The antifungal properties of benzoxazinone analogues have also been a subject of extensive research. A series of novel 4H-benzoxazin-3-one derivatives were synthesized and evaluated for their antifungal activity, with some compounds, particularly those with benzyl (B1604629) groups on the nitrogen atom, showing significant effects. researchgate.net One specific compound, 13a, demonstrated excellent inhibitory activity against various Candida strains. researchgate.net
Similarly, 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones have been screened for their antifungal activity against a panel of seven phytopathogenic fungi, including Botrytis cinerea and Fusarium oxysporum. nih.gov Certain derivatives, such as 2-ethyl-2H-1,4-benzoxazin-3(4H)-one (4a) and its 7-fluoro (4g) and N-acetyl (6) analogues, completely inhibited the mycelial growth of these fungi at a concentration of 200 mg L-1. nih.gov
Furthermore, a series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety were designed and showed moderate to good in vitro antifungal activities against fungi like Gibberella zeae and Phytophthora infestans. frontiersin.org
The selenium-containing analogue, 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one, a compound related to Ebselen, has demonstrated strong inhibitory effects on the growth of Saccharomyces cerevisiae and Candida albicans. nih.gov
Table 2: Antifungal Activity of Selected Benzoxazinone Analogues
| Compound/Analogue | Target Fungi | Observed Effect | Reference |
| 4H-Benzoxazin-3-one derivatives (with benzyl groups) | Various fungi | Significant antifungal activity | researchgate.net |
| 2-ethyl-2H-1,4-benzoxazin-3(4H)-one (4a) | Botrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, Alternaria alternata | Complete inhibition of mycelial growth at 200 mg L-1 | nih.gov |
| 1,4-benzoxazin-3-one with acylhydrazone moiety | Gibberella zeae, Pellicularia sasakii, Phytophthora infestans, Capsicum wilt | Moderate to good antifungal activities | frontiersin.org |
| 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one | Saccharomyces cerevisiae, Candida albicans | Strong inhibition of growth | nih.gov |
Antimycobacterial Investigations
The search for new antitubercular agents has led to the investigation of 1,4-benzoxazinone-based compounds. A series of these molecules have demonstrated potent antimycobacterial activity, with minimum inhibitory concentrations ranging from 2 to 8 μg/mL. nih.govresearchgate.net This activity extends to several drug-resistant strains of Mycobacterium tuberculosis. nih.govresearchgate.net Molecular docking studies suggest that these compounds may exert their effect by inhibiting the menaquinone-B enzyme. nih.govresearchgate.net
Antineoplastic Investigations
In addition to their antimicrobial properties, benzoxazinone derivatives have been explored for their potential as anticancer agents. These investigations have primarily focused on their cytotoxic effects on various cancer cell lines and the underlying mechanisms of action.
In Vitro Cytotoxicity Assays against Cancer Cell Lines
A number of studies have demonstrated the cytotoxic potential of benzoxazinone analogues against various cancer cell lines. For instance, a series of novel 4H-benzoxazin-3-one derivatives were evaluated for their cytotoxic activities on Hep-G2 (liver cancer) and SW (colon cancer) cell lines. researchgate.net Compounds 5a, 6a, and 8a showed the most promising results against Hep-G2 cells, while compounds 17a and 18a were most effective against SW cells. researchgate.net
Research on 2-aryl-4H-3,1-benzoxazin-4-ones has also identified compounds with good cytotoxicity against P388 (leukemia) cells. nih.gov Specifically, two benzoxazin-4-ones, designated as compounds 3 and 10, exhibited significant cytotoxic effects. nih.gov
Furthermore, the investigation of benzazole and benzoxazine (B1645224) derivatives has revealed their potential to induce cell death in tumor cells. esisresearch.org
Table 3: In Vitro Cytotoxicity of Selected Benzoxazinone Analogues
| Compound/Analogue | Cancer Cell Line | Observed Effect | Reference |
| 4H-Benzoxazin-3-one derivatives (5a, 6a, 8a) | Hep-G2 (Liver Cancer) | Good cytotoxic activity | researchgate.net |
| 4H-Benzoxazin-3-one derivatives (17a, 18a) | SW (Colon Cancer) | Best cytotoxic activity | researchgate.net |
| 2-aryl-4H-3,1-benzoxazin-4-one (Compound 3) | P388 (Leukemia) | Good cytotoxicity | nih.gov |
| 2-aryl-4H-3,1-benzoxazin-4-one (Compound 10) | P388 (Leukemia) | Good cytotoxicity | nih.gov |
Mechanisms of Action in Cancer: Apoptosis Induction and Cell Cycle Modulation
The anticancer effects of benzoxazinone derivatives are often linked to their ability to induce programmed cell death (apoptosis) and to interfere with the cell cycle of cancer cells.
Studies on benzazole and benzoxazine derivatives have shown that some of these compounds can induce apoptosis in mouse lymphoma cells. esisresearch.org For example, 6-methyl-2-(o-chlorophenyl) benzoxazole (B165842) (A-9) was found to have an increased apoptotic effect. esisresearch.org
Similarly, a nitrobenzoxazin-4-one (compound 10) was observed to cause a significant alteration in the cell cycle distribution when administered to P388 leukemia cells. nih.gov The investigation of phenoxazine (B87303) derivatives, which share a structural relationship with benzoxazinones, has also revealed their ability to arrest the cell cycle at the sub G0/G1 phase and augment apoptosis in T-cell leukemia cells. nih.gov
Anti-Inflammatory Research
Benzoxazinone derivatives have been explored as a promising class of anti-inflammatory agents. Research has focused on synthesizing novel analogues and evaluating their efficacy in various preclinical models of inflammation.
In one study, a series of novel benz[d] nih.govnih.gov-oxazin-4-one derivatives were synthesized by incorporating nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) into the benzoxazinone framework. researchgate.netmongoliajol.info Among the synthesized compounds, a benzoxazinone-diclofenac hybrid, 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d] nih.govnih.govoxazin-4-one (compound 3d), demonstrated potent anti-inflammatory effects. researchgate.netmongoliajol.infomongoliajol.info In a carrageenan-induced rat paw edema model, it produced a significant 62.61% inhibition of edema. researchgate.netmongoliajol.info This compound emerged as a lead molecule with promising anti-inflammatory activity coupled with reduced gastrointestinal toxicity compared to its quinazolinone counterparts. researchgate.netmongoliajol.info
Other research has shown that derivatives of 1-(3-Phenyl-3,4-Dihydro-2H-1,3-Benzoxazin-6-yl)-Ethanone exhibit notable anti-inflammatory action. nih.gov Within a series of tested compounds, compound 4j was identified as the most potent, showing an 83.3% inhibition of carrageenan-induced edema, an effect that surpassed the standard drug, indomethacin (B1671933) (79.5% inhibition). nih.gov Further studies into 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety found that these compounds could alleviate lipopolysaccharide (LPS)-induced inflammation in microglial cells. nih.gov Their mechanism involves the activation of the Nrf2-HO-1 signaling pathway, which helps to reduce the production of inflammatory mediators. nih.gov
| Compound | Model/Assay | Result (% Inhibition of Edema) | Reference |
|---|---|---|---|
| 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d] nih.govnih.govoxazin-4-one (3d) | Carrageenan-induced rat paw edema | 62.61% | researchgate.netmongoliajol.info |
| Compound 4j (a 1-(3-Phenyl-3,4-Dihydro-2H-1,3-Benzoxazin-6-yl)-Ethanone derivative) | Carrageenan-induced rat paw edema | 83.3% | nih.gov |
| Indomethacin (Standard) | Carrageenan-induced rat paw edema | 79.5% | nih.gov |
Antidiabetic Research
The management of blood glucose levels is a key strategy in treating type 2 diabetes mellitus. One therapeutic approach involves the inhibition of key digestive enzymes responsible for carbohydrate breakdown, thereby delaying glucose absorption. nih.govyoutube.com Benzoxazinone analogues have emerged as potential candidates in this area.
Pancreatic α-amylase and intestinal α-glucosidase are crucial enzymes that hydrolyze complex carbohydrates into absorbable monosaccharides like glucose. mdpi.commdpi.com Inhibiting these enzymes can effectively lower postprandial blood glucose levels. nih.gov
A study focused on a library of novel 1,3-benzoxazine based aglycones revealed significant inhibitory activity against both α-amylase and α-glucosidase. nih.gov Among the synthesized derivatives, 4-(7-chloro-2,4-dihydro-1H-benzo[d] nih.govnih.govoxazin-2-yl)phenol (compound 7) was a particularly potent inhibitor of both enzymes, with IC₅₀ values of 11 µM for α-amylase and 11.5 µM for α-glucosidase. nih.gov This activity was comparable to or, in some cases, stronger than the standard drug, acarbose. nih.gov The study highlighted the potential of the 1,3-benzoxazine scaffold for developing new antidiabetic agents. nih.gov
In silico molecular docking studies have further corroborated the antidiabetic potential of benzoxazinone derivatives. nih.govresearchgate.net These computational analyses of newly synthesized isoxazolinyl-1,2,3-triazolyl- nih.govresearchgate.net-benzoxazin-3-one derivatives against α-amylase and α-glucosidase predicted strong binding affinities. Specifically, molecules 5a and 5o showed the highest affinity for pancreatic α-amylase, while molecules 5n and 5e demonstrated the highest affinity for intestinal α-glucosidase, suggesting they are promising candidates for development as enzyme inhibitors. researchgate.net
| Compound | Target Enzyme | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| 4-(7-chloro-2,4-dihydro-1H-benzo[d] nih.govnih.govoxazin-2-yl)phenol (Compound 7) | α-Amylase | 11.0 | nih.gov |
| α-Glucosidase | 11.5 | nih.gov | |
| 4-(2,4-dihydro-1H-benzo[d] nih.govnih.govoxazin-2-yl)phenol (Compound 1) | α-Amylase | 48.2 | nih.gov |
| 4-(6-chloro-2,4-dihydro-1H-benzo[d] nih.govnih.govoxazin-2-yl)phenol (Compound 6) | α-Glucosidase | 18.5 | nih.gov |
Other Investigational Biological Activities
Beyond their anti-inflammatory and antidiabetic potential, benzoxazinone analogues have been investigated for a range of other biological effects, including antioxidant, neuroprotective, and antiviral activities. nih.govresearchgate.net
Oxidative stress, caused by an imbalance between free radicals and antioxidants, is implicated in numerous diseases. mdpi.com Several benzoxazinone derivatives have been identified as potent antioxidants. nih.govresearchgate.net Research into 8-amino-1,4-benzoxazine derivatives demonstrated their capacity to inhibit oxidative stress-mediated neuronal degeneration in cell cultures. scilit.com These compounds act as chain-breaking antioxidants, scavenging radical species and protecting cells from damage. mdpi.com The antioxidant properties of these molecules are often linked to their neuroprotective effects. nih.gov
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. nih.gov Developing compounds that can protect neurons from damage is a major goal of pharmaceutical research. Several 1,4-benzoxazine derivatives have shown significant neuroprotective activity in both tissue culture and in vivo models. nih.gov
For instance, antioxidant 8-alkylamino-1,4-benzoxazines were found to be powerful neuroprotective agents, capable of preventing ATP depletion in astrocytes under hypoxic conditions and protecting against brain lesions in a mouse model. nih.gov Another study identified (Z)-6-amino-2-(3',5'-dibromo-4'-hydroxybenzylidene)-2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one (HSB-13) as a compound that reduces striatal degeneration and improves behavioral performance in a mouse model of Huntington's disease. nih.gov The neuroprotective mechanisms of these compounds are thought to involve the inhibition of kinases such as GSK3 and p38 MAPK. nih.gov
| Compound | Model/Assay | Key Finding | Reference |
|---|---|---|---|
| 8-alkylamino-1,4-benzoxazines (S 24429, S 24718) | Hypoxia in astrocytes; Brain lesions in mice | Prevented fall in ATP levels; Protected against induced brain lesions. | nih.gov |
| HSB-13 | 3-nitropropionic acid (3-NP)-induced mouse model of Huntington's disease | Reduced striatal degeneration and improved behavioral performance. | nih.gov |
The benzoxazinone core has also been investigated for its potential against viral infections. nih.govresearchgate.net Computational studies have explored the interactions between benzoxazinone derivatives and the Herpes Simplex Virus type 1 (HSV-1) protease, an enzyme essential for viral replication. nih.govnih.gov Molecular docking simulations revealed that the most potent benzoxazinone analogue studied, compound 15, forms a crucial hydrogen bond with the Ser129 residue in the catalytic triad (B1167595) of the HSV-1 protease. nih.gov This interaction is believed to be key to its inhibitory activity, potentially leading to the formation of a covalent bond that inactivates the enzyme. nih.gov These findings highlight the potential of benzoxazinone derivatives as a structural basis for the development of novel antiherpetic agents. nih.gov
Anticonvulsant Activity
The search for novel anticonvulsant drugs is driven by the need for therapies with improved efficacy and fewer side effects compared to existing treatments. Research into various heterocyclic compounds, including benzoxazinone analogues, has identified several promising candidates. The evaluation of these compounds typically involves a battery of preclinical tests in animal models to determine their potential to prevent seizures and to assess their neurotoxicity.
Detailed Research Findings
Preclinical screening of potential anticonvulsants commonly employs the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that may be effective against absence seizures. nih.govresearchgate.net Neurotoxicity is often evaluated using the rotarod test, which assesses motor coordination. nih.gov
A study on a series of N-aryl-2-(3-oxo-1,4-benzothiazin-2-yl) acetamides, which share a similar heterocyclic core with benzoxazinones, demonstrated that these compounds possess anticonvulsant activity. researchgate.net The compounds were tested at various doses, and their ability to prevent the tonic extensor phase of a seizure in the MES test was recorded. researchgate.net
In the exploration of related structures, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and evaluated for their anticonvulsant potential. nih.gov One of the most active compounds, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, exhibited significant protection in both the MES and the 6 Hz psychomotor seizure tests. nih.gov The 6 Hz test is considered a model for treatment-resistant partial seizures. nih.gov
Furthermore, research into 4-methoxy- and 4-chlorobenzanilides revealed anticonvulsant properties. nih.gov Specifically, 4-methoxy-2,6-dimethylbenzanilide showed notable potency in the MES test. nih.gov The presence of a substituted phenyl ring is a common feature in many anticonvulsant compounds, suggesting its importance in interacting with biological targets.
The following table summarizes the anticonvulsant activity of selected benzoxazinone analogues and related compounds from various studies.
| Compound Name/Series | Test Model | Key Findings | Reference |
| N-aryl-2-(3-oxo-1,4-benzothiazin-2-yl) acetamides | MES, scPTZ | Showed anticonvulsant activity comparable to standard drugs. | researchgate.net |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES, 6 Hz | Demonstrated potent anticonvulsant activity. | nih.gov |
| 4-methoxy-2,6-dimethylbenzanilide | MES | Exhibited significant anticonvulsant potency. | nih.gov |
| 2-substitutedphenyl-3-(substitutedphenylamino)methyl-2,3-dihydro-4-diphenylamino-1,5-benzoxazepines | In vivo anticonvulsant screening | Identified potent compounds within the series. | nih.gov |
These studies collectively suggest that the benzoxazinone scaffold and related structures containing features like a substituted phenyl group are promising areas for the development of new anticonvulsant therapies. The specific placement and nature of substituents on the aromatic rings appear to be critical for activity.
Mechanistic Elucidation and Structure Activity Relationship Sar Studies for 4 4 Chlorophenyl 2,3 Benzoxazin 1 One Scaffolds
Molecular Mechanisms of Action
The biological activity of 4-(4-chlorophenyl)-2,3-benzoxazin-1-one and its derivatives is underpinned by their ability to interact with and modulate various cellular components and pathways. The subsequent sections explore the multifaceted molecular mechanisms through which these compounds are believed to function.
Interference with Critical Biological Pathways in Target Organisms
Benzoxazinone (B8607429) derivatives are recognized for their broad spectrum of physiological activities, including anticancer, anti-HIV, anti-inflammatory, and antimalarial properties researchgate.net. These activities suggest that compounds based on the this compound scaffold likely interfere with fundamental biological pathways essential for the survival and proliferation of target organisms and aberrant cells. For instance, in the context of cancer, these compounds may disrupt signaling pathways that control cell cycle progression, apoptosis, and angiogenesis. The cytotoxic effects of some 2-aryl-4H-3,1-benzoxazin-4-ones have been demonstrated in P388 leukemia cells, with one nitro-substituted analog causing significant alterations in the cell cycle distribution nih.gov. This interference with the cell cycle is a hallmark of many chemotherapeutic agents and points to the disruption of pathways regulated by cyclin-dependent kinases (CDKs) and other cell cycle checkpoints.
Furthermore, the anti-inflammatory properties observed in related benzoxazinone and quinazolinone derivatives suggest interference with inflammatory pathways. researchgate.netmongoliajol.info This could involve the modulation of signaling cascades mediated by transcription factors such as NF-κB, which plays a central role in the inflammatory response, or the inhibition of pro-inflammatory enzymes.
Investigation of Target Enzyme and Receptor Interactions
The pharmacological effects of this compound scaffolds are often attributed to their direct interaction with specific enzymes and receptors. Research has identified several serine proteases as potential targets for benzoxazinone derivatives. For example, a series of 4H-3,1-benzoxazin-4-ones have been reported as inhibitors of human cathepsin G and bovine chymotrypsin, acting as acyl-enzyme inhibitors nih.gov. The introduction of an aryl moiety at the 2-position of the benzoxazinone ring has been shown to yield compounds with Ki values in the nanomolar range for cathepsin G inhibition nih.gov. Similarly, various synthesized benzoxazinones have demonstrated good inhibitory activity against α-chymotrypsin, with IC50 values ranging from 6.5 to 341.1 μM nih.gov. Kinetic studies have revealed that these compounds can act as competitive, non-competitive, or mixed-type inhibitors of α-chymotrypsin nih.gov.
In the context of anticancer activity, methionyl-tRNA synthetase has been identified as a potential target for 2-phenyl-4H-benzo[d] mdpi.comresearchgate.netoxazin-4-one derivatives mdpi.com. Additionally, some 2-aryl-4H-3,1-benzoxazin-4-ones have been shown to inhibit porcine pancreatic elastase nih.gov. While direct receptor binding studies for this compound are not extensively documented, research on structurally related N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide has shown high affinity and selectivity for the dopamine D4 receptor drugbank.comnih.gov. This suggests that benzoxazinone-related scaffolds have the potential to interact with G-protein coupled receptors.
Computational Molecular Docking and Dynamics Simulations in Drug Design
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are invaluable tools in elucidating the potential binding modes and interactions of this compound scaffolds with their biological targets. Molecular docking studies on related 3a-(4-chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one have been used to evaluate its potential as a ligand for the µ-opioid receptor mdpi.com. These in silico approaches help in predicting the binding affinity and orientation of the ligand within the active site of the target protein.
For instance, molecular modeling of 4H-3,1-benzoxazin-4-one inhibitors of cathepsin G suggests that the benzoxazinone moiety can fit into the S1 subsite of the enzyme nih.gov. The orientation within this pocket appears to be influenced by substituents, with different groups forming hydrogen bonds with key amino acid residues like Ser181, His44, and Ser200 nih.gov. Such computational insights are crucial for understanding the structure-activity relationships and for guiding the design of more potent and selective inhibitors. While specific molecular dynamics simulations for this compound are not widely reported, MD simulations of related oxadiazole derivatives have been used to study their binding affinity with DNA/RNA, indicating the utility of this technique in understanding the dynamic behavior of such compounds at the molecular level sciepub.com.
Protein Binding and Cellular Uptake Studies
The interaction of a drug candidate with plasma proteins and its ability to penetrate cell membranes are critical determinants of its pharmacokinetic and pharmacodynamic properties. While specific data on the protein binding of this compound is limited, studies on other chlorophenyl-containing compounds provide some insights. For example, 1-p-chlorophenyl-4,4-dimethyl-5-diethylamino-1-penten-3-one hydrobromide has been shown to react selectively with protein thiols nih.gov. Bovine serum albumin (BSA) binding studies of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives have also been conducted to assess their pharmacological effectiveness scielo.br.
The cellular uptake of benzoxazinone derivatives is likely to occur through various mechanisms, including passive diffusion and endocytosis beilstein-journals.orgmdpi.com. The physicochemical properties of the molecule, such as lipophilicity and size, will significantly influence its ability to cross the cell membrane. The specific uptake mechanisms for this compound have not been explicitly elucidated, but it is plausible that a combination of passive diffusion for smaller, more lipophilic derivatives and various endocytotic pathways for larger or formulated versions could be involved.
Structure-Activity Relationship (SAR) Analysis
The biological potency and selectivity of compounds based on the this compound scaffold are highly dependent on the nature and position of various substituents. SAR analysis provides a systematic understanding of how structural modifications impact the desired biological activity.
Impact of Substituent Modifications on Biological Potency
Systematic modifications of the this compound scaffold have provided valuable insights into the structural requirements for biological activity. Studies on a series of 2-aryl-4H-3,1-benzoxazin-4-ones have shown that the nature of the substituent on the 2-phenyl ring significantly influences their cytotoxic and enzyme inhibitory activities nih.govnih.gov.
For α-chymotrypsin inhibition, the presence of substituents on the benzene (B151609) ring of benzoxazinone was found to generally reduce the inhibitory potential nih.gov. However, the inhibitory potency was enhanced by the presence of a fluoro group on the phenyl substituent, followed by chloro and bromo groups. Compounds with strong electron-donating or electron-withdrawing groups on the phenyl substituent exhibited good inhibitory potential, with the order of potency being ortho > meta > para substitution nih.gov.
In the context of cathepsin G inhibition by 4H-3,1-benzoxazin-4-ones, the introduction of an aryl moiety into the 2-substituent led to a significant increase in inhibitory potency nih.gov. A 6-methyl substitution on the benzoxazinone core also strongly increased the acylation rate for both cathepsin G and chymotrypsin nih.gov. These findings highlight the importance of the electronic and steric properties of the substituents in determining the biological activity of this class of compounds. The table below summarizes some of the observed SAR trends for benzoxazinone derivatives.
| Scaffold Position | Modification | Impact on Biological Activity | Target |
|---|---|---|---|
| 2-Phenyl Ring | Fluoro substitution | Increased inhibitory potential nih.gov | α-Chymotrypsin |
| 2-Phenyl Ring | Chloro substitution | Moderate inhibitory potential nih.gov | α-Chymotrypsin |
| 2-Phenyl Ring | Bromo substitution | Lower inhibitory potential compared to fluoro and chloro nih.gov | α-Chymotrypsin |
| 2-Phenyl Ring | Electron-donating/withdrawing groups (ortho > meta > para) | Good inhibitory potential nih.gov | α-Chymotrypsin |
| 2-Position | Aryl moiety | Increased inhibitory potency (nanomolar range) nih.gov | Cathepsin G |
| 6-Position | Methyl substitution | Strongly increased acylation rate nih.gov | Cathepsin G & Chymotrypsin |
Influence of Ring System Variations and Isomerism on Activity
The biological activity of benzoxazinone scaffolds is highly sensitive to variations in the core ring system and the isomeric form of the molecule. Structure-activity relationship (SAR) studies on related compounds, such as 2-aryl-4H-3,1-benzoxazin-4-ones, have demonstrated that modifications to both the benzoxazinone core and its aryl substituents can lead to significant changes in cytotoxic effects. nih.gov For instance, the introduction of different substituents on the phenyl ring can modulate the potency and cell cycle effects of these compounds. nih.gov
Isomerism plays a critical role in the pharmacological profile of benzoxazinones. The specific arrangement of the heteroatoms (nitrogen and oxygen) and the carbonyl group within the heterocyclic structure defines the class of the compound, such as 1,3-benzoxazin-4-ones or, in this case, the less common 2,3-benzoxazin-1-one. These isomeric variations alter the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capacity, which are crucial for target interaction. Studies on other heterocyclic systems have shown that even the relocation of a nitrogen atom within a ring, as seen in bioisosteric structures like pyridine and pyrazine, can lead to substantial differences in biological activity. tandfonline.com
Furthermore, the fusion of additional ring systems to the benzoxazinone core can profoundly influence its properties. For example, the conjugation of a 1,2,3-triazole ring to a benzoxazine-2,4-dione scaffold has been shown to produce compounds with potent antimicrobial, antioxidant, and anti-inflammatory activities. arabjchem.org The nature and position of substituents on the appended rings, such as electron-donating or electron-withdrawing groups, can further modulate these biological effects. arabjchem.org These findings suggest that the this compound scaffold could be similarly modified through the addition of other heterocyclic systems to explore new pharmacological activities.
In Silico and Computational Predictive Models
Ligand-Based and Structure-Based Drug Design Principles
Computer-Aided Drug Design (CADD) employs two primary strategies—ligand-based and structure-based drug design—to accelerate the discovery of new therapeutic agents. slideshare.netnih.govnih.govethernet.edu.et
Ligand-Based Drug Design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. nih.govnih.gov This approach relies on the knowledge of molecules that are known to interact with the target. By analyzing a set of active compounds, a pharmacophore model can be developed, which defines the essential structural and electronic features required for biological activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are also a cornerstone of LBDD, correlating variations in the physicochemical properties of molecules with their biological activities to predict the potency of new analogs. nih.gov
Structure-Based Drug Design (SBDD) is applied when the 3D structure of the target protein or enzyme is available, typically from X-ray crystallography or NMR. nih.gov This method involves using computational tools to dock potential drug candidates into the binding site of the target. slideshare.net Molecular docking programs predict the preferred orientation and binding affinity of a ligand to its receptor, allowing researchers to prioritize compounds for synthesis and testing. pjps.pknih.gov For instance, in a study on the related compound 2-(3,4-dichlorophenyl)-4H-benzo[d] slideshare.netoxazin-4-one, molecular docking was used to predict its interaction with the active site of Methionyl-tRNA Synthetase, identifying it as a potential anticancer agent. pjps.pknih.govresearchgate.netubaya.ac.id This SBDD approach allows for the rational design of more potent and selective inhibitors by optimizing interactions such as hydrogen bonds and hydrophobic contacts.
ADME Prediction for Pharmacokinetic Assessment
In silico models are invaluable for the early assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. researchgate.net Predicting these pharmacokinetic parameters helps to identify compounds that are likely to have poor bioavailability or undesirable metabolic profiles, thus reducing the failure rate in later stages of drug development. researchgate.net These computational tools evaluate a range of molecular descriptors to forecast a compound's behavior in the body. nih.gov
Key ADME properties predicted by these models include:
Aqueous Solubility: Affects absorption and formulation.
Gastrointestinal (GI) Absorption: Predicts how well the compound is absorbed from the gut.
Blood-Brain Barrier (BBB) Permeability: Indicates if a compound can enter the central nervous system.
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits major metabolic enzymes (e.g., CYP2D6, CYP3A4).
Plasma Protein Binding (PPB): Estimates the extent to which a compound binds to proteins in the blood, which affects its distribution and availability. nih.gov
Lipophilicity (logP): The octanol-water partition coefficient is a key indicator of a compound's ability to cross biological membranes. japtronline.com
The table below presents a hypothetical but representative in silico ADME profile for a compound like this compound, based on typical values for heterocyclic drug candidates.
| ADME Parameter | Predicted Value/Classification | Significance |
|---|---|---|
| Molecular Weight | 257.67 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| logP (Lipophilicity) | 3.5 | Good membrane permeability |
| Aqueous Solubility (logS) | -3.8 | Moderately soluble |
| GI Absorption | High | Likely to be well-absorbed orally |
| BBB Permeant | Yes | Potential for CNS activity |
| CYP2D6 Inhibitor | No | Low risk of drug interactions via this pathway |
| CYP3A4 Inhibitor | Yes | Potential for drug interactions via this pathway |
Research on Advanced Analogues and Future Research Trajectories
Design and Synthesis of Novel Benzoxazinone (B8607429) Analogues
The inherent versatility of the benzoxazinone structure allows for extensive chemical modification. Researchers are actively exploring the synthesis of novel analogues by incorporating other heterocyclic systems and by creating hybrid molecules to enhance or broaden biological activity.
Recent synthetic advancements have enabled the creation of diverse fused systems. For instance, a palladium-catalyzed intramolecular controllable C-H activation strategy has been developed to access 1,2-dihydro-(4H)-3,1-benzoxazin-4-ones. nih.gov Similarly, copper-catalyzed regioselective methods have been successful in producing fused pyrrolo/pyrido benzoxazinone structures from readily available starting materials like 2-bromobenzoic acids and proline or pipecolic acids. nih.gov Another innovative approach involves the synthesis of 5H-pyrrolo[1,2-a] mdpi.comacs.orgbenzoxazinones via an intramolecular C-O cyclization of ortho-functionalized anthranilic acids. mdpi.com
A notable example of creating complex polyheterocyclic molecules is the synthesis of compounds that incorporate mdpi.comnih.gov-benzoxazin-3-one, 1,2,3-triazole, and isoxazoline (B3343090) rings. nih.gov This was achieved through a double 1,3-dipolar cycloaddition reaction, highlighting the potential for creating structurally diverse libraries for biological screening. nih.gov Furthermore, the bioisosteric replacement of traditionally labile groups with small heterocyclic rings has led to novel fused tricyclic benzoxazines with potent antagonist activity at serotonin (B10506) receptors. acs.org
Table 1: Examples of Polyheterocyclic Systems Incorporating Benzoxazinone
| System Name | Synthetic Strategy | Reference |
| 1,2-dihydro-(4H)-3,1-benzoxazin-4-ones | Pd-catalyzed intramolecular controllable C-H activation | nih.gov |
| Fused pyrrolo/pyrido benzoxazinones | Cu-catalyzed regioselective sequential Ullmann coupling/dehydration/decarboxylation | nih.gov |
| 5H-pyrrolo[1,2-a] mdpi.comacs.orgbenzoxazinones | Intramolecular C-O cyclization of ortho-functionalized anthranilic acids | mdpi.com |
| mdpi.comnih.gov-Benzoxazin-3-one-1,2,3-triazole-isoxazoline | Double 1,3-dipolar cycloaddition reaction ("click chemistry") | nih.gov |
| Fused tricyclic benzoxazines | Bioisosteric replacement of N-methyl amide group with heterocyclic rings | acs.org |
Molecular hybridization is a powerful strategy that involves combining the benzoxazinone pharmacophore with other known bioactive moieties to create a single hybrid molecule. mdpi.com This can lead to compounds with dual or synergistic modes of action, or improved pharmacokinetic properties.
A variety of hybrid molecules have been designed and synthesized. For example, researchers have developed 4H-3,1-benzoxazinones bearing a chalcone (B49325) moiety, which were subsequently evaluated for their antibacterial properties. raco.cat Other work has focused on creating hybrids of 1,4-benzoxazinone with quinazolin-4(3H)-one and 1,4-benzoxazine with mdpi.comacs.orgraco.cat-triazole, yielding potential anti-proliferative agents. benthamscience.com The concept extends to combining heterocyclic structures with fatty acids, which has been explored for various therapeutic benefits. benthamscience.com
The core idea is to integrate pharmacophoric elements from different bioactive molecules into a single construct. nih.gov This approach has been successfully applied in designing benzimidazole-based hybrids for inflammatory targets and has significant potential for the benzoxazinone scaffold. nih.gov
Table 2: Examples of Benzoxazinone Hybrid Molecules
| Hybrid Combination | Potential Application | Reference |
| 4H-3,1-Benzoxazinone-Chalcone | Antibacterial | raco.cat |
| 1,4-Benzoxazinone-Quinazolin-4(3H)-one | Anti-proliferative | benthamscience.com |
| 1,4-Benzoxazine- mdpi.comacs.orgraco.cat-Triazole | Anti-proliferative | benthamscience.com |
| Benzoxazinone-Phthalimide (Thalidomide subunit) | Anti-inflammatory (TNF-α) | nih.gov |
Emerging Therapeutic Applications and Research Focus Areas
The benzoxazinone scaffold is recognized as a "privileged" structure in medicinal chemistry due to its association with a wide spectrum of biological activities. mdpi.comnih.gov Research continues to uncover new therapeutic avenues for its derivatives.
Benzoxazinones exhibit a broad range of potential applications, including:
Anticancer: Derivatives have been investigated as human topoisomerase I inhibitors and poisons, which are crucial targets in cancer therapy. nih.gov They have also shown potential as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and as general anti-proliferative agents. benthamscience.com
Antimicrobial: The benzoxazinone core is a foundation for developing antibacterial and antifungal agents. nih.govraco.catnih.gov
Antiviral: Certain analogues have demonstrated antiviral properties. nih.gov
Antimalarial: The structure has been used to develop compounds with activity against malaria parasites. nih.govikm.org.my
Neurodegenerative Diseases: Research has pointed to potential applications in treating Alzheimer's disease. nih.gov
Metabolic Diseases: Benzoxazinone derivatives have been explored as antidiabetic agents, partly through the inhibition of enzymes like aldose reductase, and as potential treatments for obesity by acting as neuropeptide Y5 antagonists. nih.govnih.gov
Enzyme Inhibition: A significant area of research is the inhibition of various enzymes. Benzoxazinone derivatives have been identified as potent inhibitors of human neutrophil elastase, serine proteases like α-chymotrypsin, and Glycogen Synthase Kinase 3β. nih.govnih.gov
Current research focuses on designing compounds with dual biological activities, such as combined anti-inflammatory and antimicrobial properties, which could be valuable in treating diseases associated with infections. nih.gov
Challenges and Opportunities in Benzoxazinone Research and Development
Despite the significant promise of benzoxazinone derivatives, their development is not without challenges. A primary hurdle lies in their synthesis. Many existing methods require pre-functionalized substrates, which can involve lengthy preparation processes and the use of expensive and often toxic transition metal catalysts like rhodium and gold. mdpi.com This can make large-scale synthesis and commercialization difficult and costly.
However, these challenges present significant opportunities for innovation. There is a growing need for the development of more efficient, cost-effective, and environmentally friendly ("eco-friendly") synthetic methodologies. nih.govmdpi.com Refining these methods would provide researchers with more convenient access to the benzoxazinone core, facilitating broader biological investigation. nih.gov
Another opportunity lies in the strategic design of new analogues. The versatility of the benzoxazinone scaffold allows for countless modifications and the creation of hybrid molecules and complex polyheterocyclic systems. benthamscience.comnih.gov This structural flexibility is a major advantage, enabling medicinal chemists to fine-tune compounds for specific biological targets and improved pharmacokinetic profiles. nih.gov For example, after initial studies identified benzoxazines as human topoisomerase I inhibitors, a key opportunity arose to specifically study their potential as poisons rather than just catalytic inhibitors, guiding future research in a more focused direction. nih.gov The continued exploration of benzoxazinone derivatives as dual-activity agents and their application to a wider range of diseases remains a promising frontier in drug discovery. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of 2-aminophenol derivatives with 4-chlorobenzoyl chloride under acidic conditions. Optimization involves varying solvents (e.g., DMF or THF), catalysts (e.g., p-toluenesulfonic acid), and temperature (80–120°C). Design of Experiments (DOE) can systematically identify optimal parameters, such as maximizing yield while minimizing side products like uncyclized intermediates .
- Key Parameters : Monitor reaction progress via TLC or HPLC, and confirm purity through melting point analysis and NMR spectroscopy .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve the molecular structure, as demonstrated for analogous benzoxazinones in crystallographic studies . Complement this with FT-IR to confirm functional groups (e.g., C=O stretching at ~1700 cm⁻¹) and NMR to verify aromatic proton environments and substituent positions .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV, focusing on hydrolysis of the oxazinone ring. Data from similar chlorophenyl derivatives suggest susceptibility to alkaline hydrolysis, requiring inert storage conditions (e.g., argon atmosphere) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Employ density functional theory (DFT) to calculate electrophilicity indices and frontier molecular orbitals (HOMO-LUMO gaps). Compare with experimental results from reactions with amines or thiols. For example, the electron-withdrawing 4-chlorophenyl group may enhance electrophilicity at the oxazinone carbonyl, favoring nucleophilic attack .
Q. What strategies resolve contradictory data in biological activity studies of benzoxazinone derivatives?
- Methodological Answer : Address discrepancies (e.g., variable IC values in enzyme assays) by standardizing assay protocols (e.g., buffer composition, incubation time) and validating compound purity. Cross-reference with structural analogs, such as benzodiazepine derivatives, to identify SAR trends. Use meta-analysis of published datasets to isolate confounding variables .
Q. How can multi-step synthetic pathways incorporate this compound as a precursor for complex heterocycles?
- Methodological Answer : Utilize the oxazinone ring as a scaffold for ring-expansion or functionalization. For example, react with Grignard reagents to open the ring, followed by cyclocondensation to form quinazolinones. Optimize yields by controlling stoichiometry and employing microwave-assisted synthesis for rapid heating/cooling cycles .
Q. What advanced spectroscopic techniques characterize non-covalent interactions of this compound with biological targets?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with proteins (e.g., GABA receptors). Complement with molecular docking simulations to visualize binding poses, focusing on halogen bonding between the 4-chlorophenyl group and hydrophobic pockets .
Data Contradiction and Validation
Q. How to address inconsistencies in reported melting points for this compound?
- Methodological Answer : Divergent melting points may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify polymorph transitions. Recrystallize from solvents of varying polarity (e.g., ethanol vs. ethyl acetate) and compare melting ranges. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
Experimental Design
Q. What factorial design approaches optimize the synthesis of derivatives while minimizing byproducts?
- Methodological Answer : Apply a 2 factorial design to evaluate variables like reagent molar ratios, solvent polarity, and reaction time. For example, a 2 design can identify interactions between temperature, catalyst loading, and solvent choice. Response surface methodology (RSM) further refines optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
